The synthesis generally involves the reaction of a substituted hydrazine with an appropriate 1,3-dicarbonyl compound. [, ] Subsequent modifications can introduce specific substituents at desired positions on the pyrazole ring.
Specifically, the synthesis of similar compounds like ethyl 5-amino-1-(4-chlorophenyl-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphinan-2-yl)-3-(6-chloro-3-pyridylmethylamino)-1H-pyrazole-4-carboxylate [] and ethyl 5-amino-3-(methylthio)-1-(1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbonyl)-1H-pyrazole-4-carboxylate [] are described, suggesting potential synthetic pathways for the target molecule.
Although specific data regarding bond lengths, angles, and crystal structure are not provided within the given literature, compounds with similar structural motifs like ethyl 5-amino-1-(4-chlorophenyl-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphinan-2-yl)-3-(6-chloro-3-pyridylmethylamino)-1H-pyrazole-4-carboxylate [] and ethyl 5‐amino‐1‐(5‐bromopyrimidin‐2‐yl)‐1H‐pyrazole‐4‐carboxylate [] have been analyzed, offering insights into potential structural characteristics.
Ethyl 5-amino-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate functions as a σ1R antagonist. [] While the precise mechanism of its antagonistic action is not detailed within the provided literature, it likely involves competitive binding to the σ1R binding site, preventing the binding of endogenous or exogenous ligands. This interaction disrupts downstream signaling pathways associated with σ1R activation.
Ethyl 5-amino-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate, also known as S1RA or E-52862, exhibits significant potential as a σ1R antagonist. [] Preclinical studies demonstrated its effectiveness in a mouse model of capsaicin-induced neurogenic pain. Furthermore, it showed dose-dependent antinociceptive effects in various neuropathic pain models.
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: